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molecular formula C10H9NO5 B8324090 5,6-Dimethoxyisatoic anhydride

5,6-Dimethoxyisatoic anhydride

Cat. No. B8324090
M. Wt: 223.18 g/mol
InChI Key: QXHYAHPAXYHLAD-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

Bis(trichloromethyl) carbonate (24.89 g, 84 mmol) was added into a solution of 6-amino-2,3-dimethoxybenzoic acid, Hydrochloride (28 g, 120 mmol) in Water (1.1 L). The mixture was stirred at r.t. over the weekend. The reaction mixture was filtered, the solid was collected and dried to afford 5,6-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione (24 g, 105 mmol, 88% yield) as a light yellow solid. LCMS: (M+H)+: 223.9.
Quantity
24.89 g
Type
reactant
Reaction Step One
Name
6-amino-2,3-dimethoxybenzoic acid, Hydrochloride
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)(OC(Cl)(Cl)Cl)[O:2]C(Cl)(Cl)Cl.Cl.[NH2:14][C:15]1[C:20]([C:21]([OH:23])=[O:22])=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[CH:17][CH:16]=1>O>[CH3:25][O:24][C:19]1[C:20]2[C:21](=[O:23])[O:22][C:1](=[O:2])[NH:14][C:15]=2[CH:16]=[CH:17][C:18]=1[O:26][CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
24.89 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
6-amino-2,3-dimethoxybenzoic acid, Hydrochloride
Quantity
28 g
Type
reactant
Smiles
Cl.NC1=CC=C(C(=C1C(=O)O)OC)OC
Name
Quantity
1.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=2NC(OC(C21)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 105 mmol
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 125%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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